molecular formula C10H10FN3 B067103 4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline CAS No. 166096-17-9

4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline

Cat. No. B067103
M. Wt: 191.2 g/mol
InChI Key: GYNYGOFCVPTFRD-UHFFFAOYSA-N
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Description

4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline is a chemical compound with the molecular formula C10H10FN3 . It has a molecular weight of 191.2 g/mol . This compound is related to 3-fluoro-N-[(1H-imidazol-2-yl)methyl]aniline, which has similar properties .


Molecular Structure Analysis

The molecular structure of 4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline consists of a fluorine atom (F) attached to a benzene ring, which is further connected to an imidazole ring through a methylene bridge (CH2). The imidazole ring contains two nitrogen atoms .

Safety And Hazards

The safety data sheet for a related compound, 4-Fluoroaniline, indicates that it is a combustible liquid that is harmful if swallowed. It can cause severe skin burns and eye damage, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c11-8-1-3-9(4-2-8)14-7-10-12-5-6-13-10/h1-6,14H,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNYGOFCVPTFRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC2=NC=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442705
Record name 4-Fluoro-N-[(1H-imidazol-2-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline

CAS RN

166096-17-9
Record name N-(4-Fluorophenyl)-1H-imidazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166096-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-N-[(1H-imidazol-2-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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